Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate” is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring as a core . The presence of different substituents at various positions of the benzofuran structure can result in different biological activities .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their structure. These properties can influence their biological activity and their potential applications as drugs .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a range of novel compounds starting from related chemical structures, demonstrating the compound's utility in creating derivatives with potential biological activities. For instance, a facile synthesis of methylenedioxy-bearing quinoline derivatives has been described, utilizing a one-pot reaction involving a structurally similar ethyl 4-chloro-3-oxobutanoate, showcasing the compound's role in generating new chemical entities (Gao, Liu, Jiang, & Li, 2011).
Antimicrobial Activity
The antimicrobial potential of derivatives synthesized from ethyl 4-chloro-3-oxobutanoate and its analogs has been investigated, revealing activities against various microbial strains. Notably, compounds synthesized from ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate demonstrated antifungal and antibacterial properties, highlighting the precursor's significance in developing antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Biocatalysis Applications
Biocatalytic processes using ethyl 4-chloro-3-oxobutanoate to produce enantiopure compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, have been developed, demonstrating the compound's utility in environmentally friendly and efficient production of chiral intermediates. This has implications for manufacturing pharmaceuticals and fine chemicals with high enantiomeric purity (Ye et al., 2010).
Antioxidant Properties
The antioxidant properties of derivatives synthesized from related compounds have been explored, indicating the potential of ethyl 4-chloro-3-oxobutanoate and its derivatives in contributing to the development of antioxidants. These studies showcase the broader applications of the compound in designing molecules with health-related benefits (Stanchev et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-2-28-18(26)12-11-17(25)24-19-15-5-3-4-6-16(15)29-20(19)21(27)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCGCVUDLPKROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.